molecular formula C3H4FKO2 B8207822 potassium;3-fluoropropanoate

potassium;3-fluoropropanoate

Cat. No.: B8207822
M. Wt: 130.16 g/mol
InChI Key: MGFOGZYHKVJIOA-UHFFFAOYSA-M
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Description

Potassium;3-fluoropropanoate is an organofluorine compound that consists of a potassium cation and a 3-fluoropropanoate anion

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium;3-fluoropropanoate can be synthesized through the reaction of 3-fluoropropanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous medium, where the acid-base reaction leads to the formation of the potassium salt. The reaction can be represented as follows:

3-fluoropropanoic acid+potassium hydroxideThis compound+water\text{3-fluoropropanoic acid} + \text{potassium hydroxide} \rightarrow \text{this compound} + \text{water} 3-fluoropropanoic acid+potassium hydroxide→this compound+water

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional steps for purification and crystallization to ensure the product’s quality and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium;3-fluoropropanoate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the 3-fluoropropanoate anion can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, amines, and thiols. These reactions typically occur under basic conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with hydroxide ions can yield 3-hydroxypropanoate.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylate derivatives.

    Reduction Reactions: Reduction can produce alcohols or other reduced forms of the compound.

Scientific Research Applications

Potassium;3-fluoropropanoate has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organofluorine compounds.

    Materials Science: The compound is used in the development of fluorinated materials with unique properties, such as increased stability and resistance to degradation.

    Biological Research: It is studied for its potential use in modifying biological molecules to enhance their stability and activity.

    Medicinal Chemistry: Researchers explore its use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

Mechanism of Action

The mechanism of action of potassium;3-fluoropropanoate involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a nucleophile or electrophile in different reactions. In biological systems, the fluorine atom can influence the compound’s reactivity and interaction with enzymes or receptors, potentially leading to enhanced stability and activity of the modified molecules.

Comparison with Similar Compounds

Similar Compounds

  • Potassium;3-chloropropanoate
  • Potassium;3-bromopropanoate
  • Potassium;3-iodopropanoate

Uniqueness

Potassium;3-fluoropropanoate is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These properties make it particularly valuable in applications requiring high stability and resistance to degradation, setting it apart from its halogenated analogs.

Properties

IUPAC Name

potassium;3-fluoropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5FO2.K/c4-2-1-3(5)6;/h1-2H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGFOGZYHKVJIOA-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CF)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CF)C(=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4FKO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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